molecular formula C13H24O2 B1617188 Cyclododecyl formate CAS No. 59052-82-3

Cyclododecyl formate

Cat. No.: B1617188
CAS No.: 59052-82-3
M. Wt: 212.33 g/mol
InChI Key: WGFQFIYJBLNXIF-UHFFFAOYSA-N
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Description

Cyclododecyl formate (CAS: 59052-82-3) is a cycloalkyl ester derived from formic acid and cyclododecanol. Its molecular formula is C₁₃H₂₄O₂, with a molecular weight of 212.33 g/mol (calculated from structural data ). The compound features a 12-membered cycloalkyl ring attached to a formate group, imparting unique steric and electronic properties.

Properties

IUPAC Name

cyclododecyl formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c14-12-15-13-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFQFIYJBLNXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)OC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866731
Record name Cyclododecanol, 1-formate
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Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59052-82-3
Record name Cyclododecanol, 1-formate
Source CAS Common Chemistry
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Record name Cyclododecanol, 1-formate
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Record name Cyclododecanol, 1-formate
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Record name Cyclododecanol, 1-formate
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Record name Cyclododecyl formate
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Chemical Reactions Analysis

Hydrolysis to Cyclododecanol

Cyclododecyl formate undergoes hydrolysis under alkaline conditions to regenerate cyclododecanol, a reaction critical for reversible protection of hydroxyl groups:

Parameter Details
Hydrolysis Agent1 M NaOH in methanol
TemperatureRoom temperature
Reaction Time30 minutes
Product IdentificationGC-MS confirms complete conversion to cyclododecanol (m/z = 156, 138, 95)

This reaction demonstrates the ester’s stability under acidic/neutral conditions and its labile nature in basic media.

Thermal Decomposition and Side Reactions

Elevated temperatures during synthesis or storage may lead to decomposition or competing reactions:

  • Competing Chloride Formation : At higher temperatures (e.g., 60°C), the OPC-VH reagent promotes nucleophilic substitution, yielding alkyl chlorides. For example, benzyl alcohol forms a 24% chloride byproduct under similar conditions .

  • Thermal Stability : this compound remains stable below 160°C but decomposes during distillation above this threshold, necessitating careful temperature control .

Comparative Reactivity with Linear Analogues

This compound displays distinct reactivity compared to linear alkyl formates:

Property This compound 1-Hexyl Formate
Hydrolysis Rate (1 M NaOH)Slower due to steric hindranceFaster
Thermal StabilityHigher (decomposes >160°C)Lower (decomposes >120°C)
Chloride Byproduct FormationNegligible under synthesis conditionsUp to 24% at elevated temperatures

These differences underscore the influence of the cyclic structure on reaction kinetics and product selectivity .

Limitations and Challenges

  • Steric Hindrance : The bulky cyclododecyl group slows hydrolysis and nucleophilic substitution compared to smaller esters.

  • Byproduct Formation : Requires stringent temperature control to minimize decomposition or chloride formation .

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Cyclododecyl formate C₁₃H₂₄O₂ 212.33 Cyclododecyl group, formate ester Fragrances, molecular imprinting
Cedryl formate C₁₆H₂₆O₂ 250.38 Tricyclic terpene, formate ester Perfumery (floral notes)
Phenethyl formate C₉H₁₀O₂ 150.18 Aromatic (phenethyl), formate ester Food flavoring, cosmetics
Cyclododecyl acetate C₁₄H₂₆O₂ 226.36 Cyclododecyl group, acetate ester Fragrances, polymer synthesis

Key Observations :

  • Steric Effects : Cyclododecyl esters exhibit significant steric bulk due to their 12-membered ring, which may reduce volatility compared to smaller esters like phenethyl formate .
  • Solubility : The hydrophobic cyclododecyl group likely decreases water solubility, contrasting with more polar aromatic esters (e.g., phenethyl formate) .

Reactivity and Functional Performance

Toxicity and Environmental Impact

Compound Skin Irritation Aquatic Toxicity (LC₅₀/EC₅₀) Biodegradability
This compound Category 2 15.6 mg/L (fish) Not readily
Cyclododecyl acetate Data unavailable Data unavailable Likely similar
Phenethyl formate Low (assumed) Higher (aromatic hydrolysis) Moderate

Regulatory Status :

  • This compound is exempt from hazardous classification in some jurisdictions (e.g., South Korea) but requires safety management due to aquatic toxicity .

Industrial and Regulatory Considerations

  • Fragrance Stability : this compound’s large ring structure may enhance longevity in perfumes compared to smaller esters like propyl acetate .
  • Regulatory Compliance : Unlike this compound, propyl acetate (CAS 109-60-4) is widely accepted as a low-toxicity solvent, reflecting differences in regulatory scrutiny .

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